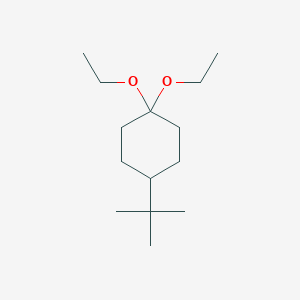

4-tert-Butylcyclohexanone diethyl acetal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-Butylcyclohexanone diethyl acetal is a chemical compound with the molecular formula C14H28O2 . It is also known by other names such as 4-tert-Butyl-1,1-diethoxycyclohexane and 4-t-Butylcyclohexanone diethyl ketal . This compound is widely used in scientific research and offers diverse applications, ranging from the synthesis of pharmaceuticals to catalytic reactions.

Synthesis Analysis

The synthesis of 4-tert-Butylcyclohexanone diethyl acetal can be achieved from the corresponding ketone, 4-tert-butylcyclohexanone, through a reaction with diethyl acetal in the presence of an acid catalyst.Molecular Structure Analysis

The molecule contains a total of 44 bonds, including 16 non-H bonds, 5 rotatable bonds, 1 six-membered ring, and 2 aliphatic ethers . The InChIKey of the compound is QTSXNUWFLGKEKB-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4-tert-Butylcyclohexanone diethyl acetal are not detailed in the search results, the compound is known to participate in acetal formation reactions. In these reactions, the carbonyl group of the ketone reacts with the acetal to form a gem-diol intermediate, which subsequently loses water to yield the acetal product.Physical And Chemical Properties Analysis

The molecular weight of 4-tert-Butylcyclohexanone diethyl acetal is 228.37 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 228.208930132 g/mol . The topological polar surface area is 18.5 Ų .科学的研究の応用

Chemical Structure and Properties

“4-tert-Butylcyclohexanone diethyl acetal” has the molecular formula C14H28O2 and a molecular weight of 228.3709 . It’s also known by its IUPAC name, which is a systematic method of naming chemical substances .

Perfuming Agent

This compound is used as a perfuming agent . Perfuming agents are substances that impart a pleasant odor to products, enhancing the overall user experience. They can be found in a wide range of products, from cosmetics to cleaning supplies .

Cosmetic Applications

In addition to its use as a perfuming agent, “4-tert-Butylcyclohexanone diethyl acetal” is also used in cosmetics . While the specific applications within cosmetics aren’t detailed, it could be used in a variety of products, from skincare to makeup .

Solubility

The solubility of a substance is a key property in many scientific and industrial applications. This compound is soluble in alcohol and ethanol, but insoluble in water . This could make it useful in applications where water resistance is needed, or where the compound needs to be delivered in an alcohol or ethanol-based solution .

Thermodynamic Property Data

Thermodynamic properties are crucial for understanding how a substance behaves under different conditions. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including "4-tert-Butylcyclohexanone diethyl acetal" .

Safety and Hazards

The safety data sheet for 4-tert-Butylcyclohexanone diethyl acetal indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

作用機序

Target of Action

It’s known that this compound is often used in organic chemistry reactions, particularly in reduction reactions .

Mode of Action

It’s known that this compound can be involved in reduction reactions . In general, reduction reactions in organic chemistry refer to a change in the electron density at carbon . An oxidation occurs with the loss of C–H bonds or the gain of C–O, C–N, or C–X bonds (X = halide). A reduction occurs with the gain of C–H bonds or cleavage of C–O, C–N, or C–X bonds .

Biochemical Pathways

It’s known that this compound can be involved in reduction reactions, which are common organic redox processes .

Result of Action

It’s known that this compound can be involved in reduction reactions, which can lead to the formation of new chiral centers .

特性

IUPAC Name |

4-tert-butyl-1,1-diethoxycyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXNUWFLGKEKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC(CC1)C(C)(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172465 |

Source

|

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butylcyclohexanone diethyl acetal | |

CAS RN |

1900-58-9 |

Source

|

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)